molecular formula C18H20N2O2 B2357811 2-methyl-N-(4-morpholinophenyl)benzamide CAS No. 304675-37-4

2-methyl-N-(4-morpholinophenyl)benzamide

Cat. No. B2357811
CAS RN: 304675-37-4
M. Wt: 296.37
InChI Key: HFZVIJFRWFWMSI-UHFFFAOYSA-N
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Description

2-methyl-N-(4-morpholinophenyl)benzamide is a chemical compound with the molecular formula C18H20N2O2 . It is used in scientific research and finds applications in various fields like medicinal chemistry and drug development.


Synthesis Analysis

The synthesis of benzamides, including this compound, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of ortho-toluylchloride and 2-amino-4-picoline .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The molecule is non-planar with the benzene and pyridine rings being inclined to one another .

Scientific Research Applications

Anticonvulsant Activity

A series of novel enaminones, synthesized from cyclic beta-dicarbonyl precursors condensed with morpholine and other amines, showed potent anticonvulsant activity with a remarkable lack of neurotoxicity. The compounds were tested in various anticonvulsant models, demonstrating protection against seizures with a high protective index, indicating their potential application in the treatment of epilepsy and related neurological disorders (Edafiogho et al., 1992).

Antagonistic Role Against Neoplastic Development

A novel series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and evaluated for anti-proliferative activity against various types of neoplastic cells. Compounds with specific substituents showed significant anti-mitogenic activity and the ability to inhibit cancer progression through cell cycle arrest and apoptosis, highlighting their potential in cancer therapy (Al‐Ghorbani et al., 2017).

Photoinitiators for Ultraviolet-Curable Coatings

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, were synthesized and characterized as photoinitiators for UV-curable pigmented coatings. These copolymeric systems displayed synergistic effects of activity and were discussed in terms of structural requirements and photochemical mechanistic aspects, indicating their utility in advanced material applications (Angiolini et al., 1997).

Gastroprokinetic Activity

A series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives were synthesized and examined for gastroprokinetic activity. Although the activity was generally reduced compared to 2-morpholinyl benzamides with a 2-alkoxy group, several compounds showed potent activity, comparable to the standard agent metoclopramide, suggesting their potential use in gastrointestinal disorders (Kato et al., 1995).

Corrosion Inhibition

N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide demonstrated significant inhibitory effects on mild steel corrosion in sulphuric acid medium, with inhibition efficiency greater than 90% at 0.01 M concentration. The study suggested the spontaneous adsorption of the molecule on the mild steel surface, providing a protective film against acid attack and highlighting its potential as a corrosion inhibitor (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

properties

IUPAC Name

2-methyl-N-(4-morpholin-4-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-4-2-3-5-17(14)18(21)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZVIJFRWFWMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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